Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist. [] In preclinical studies, it demonstrated efficacy in attenuating stress-induced hyperarousal and panic-like behaviors without causing hypnotic effects. []
Relevance: While not directly structurally analogous to 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide, both compounds share a core 5-(trifluoromethyl)pyrimidin-2-amine moiety. The presence of this shared motif suggests potential similarities in their binding interactions and pharmacological properties. []
Compound Description:GSK-1059865 is a standard OX1R antagonist used as a reference compound in studies evaluating the activity of novel OX1R antagonists, such as Compound 56. []
Relevance:Like Compound 56, GSK-1059865 serves as a point of comparison for understanding the pharmacological properties of 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide. Both GSK-1059865 and the target compound contain a halogenated aromatic ring and an amide linkage in their structures, suggesting potential similarities in their chemical properties and binding interactions. [, ]
Compound Description:SB-334867 is another standard OX1R antagonist used in studies comparing the activity of different OX1R antagonists. []
Relevance:SB-334867, alongside other standard OX1R antagonists, helps to contextualize the activity and pharmacological profile of 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide. Though structurally distinct, both SB-334867 and the target compound feature aromatic rings and a urea or amide group, hinting at potential similarities in their binding modes. []
Compound Description:SB-408124 is a standard OX1R antagonist included in comparative studies evaluating the efficacy of novel OX1R antagonists. []
Relevance:Comparing the activity of SB-408124 with 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide provides insights into the relative potency and selectivity of the target compound at the OX1R. Both SB-408124 and the target compound feature halogenated aromatic rings and urea or amide groups, highlighting shared structural elements that could influence their binding profiles. []
Compound Description:PPA5 is a phenylpyrimidine derivative identified as a potential radiosensitizer in a study evaluating the effects of novel phenylpyrimidine derivatives on human lung cancer cells. [] PPA5 exhibited promising radiosensitizing effects by inducing cell cycle arrest at the G2/M phase and increasing the proportion of cells undergoing apoptosis. []
Relevance:PPA5 shares a core pyrimidin-2-amine scaffold with 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide. The presence of this shared structural motif, along with the fluorophenyl substituent on the pyrimidine ring, suggests a potential for similar binding interactions and pharmacological activity. []
Compound Description:PPA13 is a phenylpyrimidine derivative that displayed significant antiproliferative activity against human lung cancer cells. [] It induced cell cycle arrest at the G2/M phase, potentially contributing to its anticancer effects. []
Relevance:PPA13 exhibits structural similarities to 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide. Both compounds possess a 4-(4-fluorophenyl)pyrimidin-2-yl)amino group as a key structural element, indicating a potential for shared binding interactions. []
Compound Description:PPA14, another phenylpyrimidine derivative, exhibited potent anticancer activity against human lung cancer cells. [] Its mechanism of action involved inhibiting cell cycle progression and enhancing the cytotoxic effects of radiation therapy. []
Relevance:PPA14 shares a structural core with 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide, specifically the 4-(4-fluorophenyl)pyrimidin-2-yl)amino group. This shared motif suggests the potential for similar interactions with biological targets. []
Compound Description:PPA15 is a phenylpyrimidine derivative that emerged as a potent radiosensitizer in the study. [] It effectively inhibited the growth of human lung cancer cells and enhanced their sensitivity to radiation by targeting multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation. []
Relevance:PPA15, while possessing a chlorophenyl substituent instead of the fluorophenyl group found in 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide, shares the core pyrimidin-2-yl)amino group and benzenesulfonamide moiety with the target compound. [] This structural similarity suggests potential overlaps in their biological activity and binding profiles. []
Compound Description:PPA17 is a phenylpyrimidine derivative that exhibited potent anticancer activity against human lung cancer cells by inducing cell cycle arrest at the G2/M phase. []
Relevance:PPA17 and 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide share a common pyrimidin-2-yl)amino group and a benzamide moiety. The presence of these shared structural elements suggests potential similarities in their binding interactions and biological effects. []
Compound Description:Compound 15 is a benzoxazepine derivative that functions as a potent inverse agonist of the nuclear receptor RORγt. [] It effectively inhibits the release of interleukin-17 (IL-17) from human T-helper 17 (TH17) cells by disrupting the interaction between the RORγt ligand-binding domain (LBD) and steroid receptor coactivator 1. []
Relevance:Compound 15, though belonging to a different chemical class, shares the trifluoromethylphenyl and benzamide structural elements with 3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide. This shared motif suggests that both compounds might exhibit similar binding characteristics to certain targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.